tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate
Description
Tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate is a complex organic compound characterized by its intricate molecular structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,3)32-25(30)28-18-14-12-17(13-15-18)27-24(29)31-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIQCLBCUHBDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate typically involves multiple steps, starting with the reaction of 9H-fluoren-9-ylmethanol with chloroformate to form the corresponding carbamate derivative. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of peptide coupling agents and protecting groups for amino acids.
Biology: In biological research, it serves as a tool for studying protein interactions and enzyme activities. Its ability to act as a fluorescent probe makes it valuable in imaging and diagnostic applications.
Industry: In the industrial sector, it is used in the manufacture of advanced materials and coatings due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound's ability to form stable complexes with metal ions and its role as a ligand in catalytic processes are key factors in its mechanism of action.
Comparison with Similar Compounds
Fmoc-Asp-OtBu: Similar in structure and used in peptide synthesis.
Fmoc-Glu-OtBu: Another derivative used in organic synthesis.
Fmoc-L-Aspartic Acid: A closely related compound with applications in biochemistry.
Uniqueness: Tert-butyl N-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]carbamate stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications in scientific research and industry.
This comprehensive overview highlights the significance of this compound in various fields. Its versatility and unique properties make it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
